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Compound of Interest

Compound Name: (4-Bromopyridin-2-yl)methanol

Cat. No.: B145530

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (4-Bromopyridin-2-yl)methanol
and its key derivatives, offering valuable data for compound identification, characterization, and
quality control in research and development settings. The information presented is compiled
from available experimental data and predictive analysis based on structurally similar

compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (4-Bromopyridin-2-
yl)methanol and provide expected data for its acetate, benzoate, and methanamine
derivatives based on established chemical principles and spectroscopic data of related

structures.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3, ppm)
4-Bromopyridin-
( by ~8.40 d 1H H6
2-yl)methanol
~7.55 d 1H H5
~7.35 dd 1H H3
~4.70 s 2H -CH:-
~3.50 brs 1H -OH
(4-Bromopyridin-
2-yl)methyl
¥ Y ~8.42 d 1H H6
acetate
(Predicted)
~7.58 d 1H H5
~7.38 dd 1H H3
~5.20 s 2H -CH:-
~2.10 s 3H -COCHs
(4-Bromopyridin-
2-yl)methyl
¥ Y ~8.45 d 1H H6
benzoate
(Predicted)
~8.05 m 2H Benzoyl H
Benzoyl H, H5,
~7.60-7.40 m 4H
H3
~5.40 s 2H -CH:-
(4-Bromopyridin-
2-
_ ~8.38 d 1H H6
yl)methanamine
(Predicted)
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~7.50 d 1H H5
~7.30 dd 1H H3
~3.90 S 2H -CH2-
~1.80 brs 2H -NH:2

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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Compound Chemical Shift (6, ppm) Assignment
(4-Bromopyridin-2-yl)methanol ~ ~160.0
~150.0 C6
~132.0 C4
~125.0 C5
~122.0 C3

~64.0 -CH20H
4-Bromopyridin-2-yl)methyl

;cetate (FF’)r):adicted)y) ' ~1705
~158.0 Cc2
~150.2 C6
~132.5 C4
~125.5 C5
~122.5 C3

~66.0 -CHa-
~21.0 -CHs
4-Bromopyridin-2-yl)methyl
E)enzoate?liredicte)(;)) ' ~106.0
~158.2 Cc2
~150.3 C6
~133.0 Benzoyl C
~132.6 C4
~130.0 Benzoyl C
~129.5 Benzoyl C
~128.5 Benzoyl C
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~125.6 cs5
~122.6 c3

~66.5 CHa.

4-Bromopyridin-2-

i/l)methanzymine (Predicted) ~162.0 c2
~149.8 c6

~131.8 c4

~124.5 c5

~121.5 c3

~46.0 CHa.

Table 3: IR Spectroscopic Data (KBr, cm~1)
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Compound

Key Absorptions (cm~?)

Functional Group

(4-Bromopyridin-2-yl)methanol

3400-3200 (broad)

O-H stretch

~3050

C-H stretch (aromatic)

~2900

C-H stretch (aliphatic)

~1600, 1550, 1470

C=C, C=N stretch (pyridine
ring)

~1050

C-O stretch

~600

C-Br stretch

(4-Bromopyridin-2-yl)methyl

acetate (Predicted)

~3050

C-H stretch (aromatic)

~2950

C-H stretch (aliphatic)

~1740

C=0 stretch (ester)

~1600, 1550, 1470

C=C, C=N stretch (pyridine
ring)

~1230

C-O stretch (ester)

~600

C-Br stretch

(4-Bromopyridin-2-ylymethyl

benzoate (Predicted)

~3060

C-H stretch (aromatic)

~2950

C-H stretch (aliphatic)

~1720

C=0 stretch (ester)

~1600, 1550, 1470

C=C, C=N stretch (pyridine
ring)

~1270, 1100 C-O stretch (ester)
~710 C-H bend (aromatic)
~600 C-Br stretch
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(4-Bromopyridin-2-

] ) 3400-3300 (two bands) N-H stretch
yl)methanamine (Predicted)
~3050 C-H stretch (aromatic)
~2900 C-H stretch (aliphatic)

C=C, C=N stretch (pyridine
~1600, 1550, 1470

ring)
~1590 N-H bend
~600 C-Br stretch

Table 4: Mass Spectrometry Data

Molecular Weight ( Key Fragmentation

Compound Molecular Formula
g/mol) Peaks (m/z)
(4-Bromopyridin-2- 187/189 [M]*, 170/172
CeHeBrNO 188.02
yl)methanol [M-H20]*, 108 [M-Br]*

229/231 [M]*, 187/189
[M-CH2COJ*, 170/172
[M-CHsCOOH]*, 43
[CHsCOJ*

(4-Bromopyridin-2-
yl)methyl acetate CsHsBrNO2 230.06
(Predicted)

291/293 [M]*+, 187/189
[M-C7Hs0]*, 105
[CeHsCQ]*, 77
[CeHs]*

(4-Bromopyridin-2-
yl)methyl benzoate C13H10BrNO:2 292.13
(Predicted)

(4-Bromopyridin-2-
yl)methanamine CeH7BrN2 187.04
(Predicted)

186/188 [M]*, 171/173
[M-NHz]*, 108 [M-Br]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: A 400 MHz NMR spectrometer.
e 'H NMR Acquisition:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Spectral width: -2 to 12 ppm
e 13C NMR Acquisition:

o Number of scans: 1024

o Relaxation delay: 2.0 s

o Pulse width: 30°

o Spectral width: -10 to 220 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts are referenced to the residual
solvent peak (CDClIs: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with
approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent
disk.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Data Acquisition:
o Scan range: 4000-400 cm™?
o Resolution: 4 cm™t
o Number of scans: 16

o Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
 Instrumentation: A mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o lonization mode: Electron lonization (EIl) at 70 eV.

o Mass range: 40-500 m/z.

o Data Analysis: Identify the molecular ion peak ([M]*), which will exhibit a characteristic
M/M+2 isotopic pattern with approximately 1:1 intensity due to the presence of bromine.
Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
Bromopyridin-2-yl)methanol and its derivatives.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to (4-
Bromopyridin-2-yl)methanol and Its Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b145530#spectroscopic-comparison-of-4-
bromopyridin-2-yl-methanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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